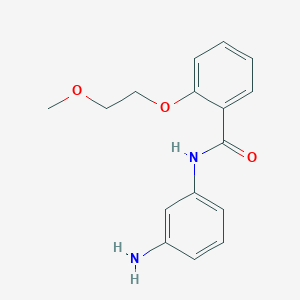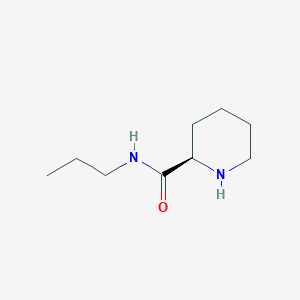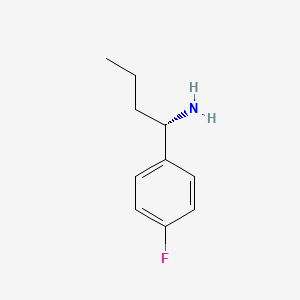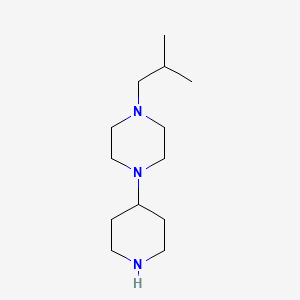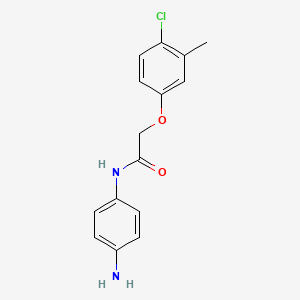
4-Fluoro-1H-indole-3-carboxylic acid
概要
説明
4-Fluoro-1H-indole-3-carboxylic acid is an indole derivative . It is a useful building block used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the use of (benzotriazo-1-yloxy)tris (dimethylamino)phosphonium hexafluorophosphate and triethylamine in dichloromethane at 20℃ for 17 hours .Molecular Structure Analysis
The molecular formula of this compound is C9H6FNO2 . The molecular weight is 179.15 .Chemical Reactions Analysis
This compound can be used as a reactant for the preparation of various compounds. For example, it can be used in the synthesis of tryptophan dioxygenase inhibitors, antifungal agents, Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors, Potent Selective Serotonin Reuptake Inhibitors, Inhibitors of HIV-1 attachment, monoamine reuptake inhibitors, histone deacetylase (HDAC) inhibitors, and inhibitors of proliferation of human breast cancer cells .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .科学的研究の応用
Rearrangement Reactions
4-Fluoro-1H-indole-3-carboxylic acid has been studied in the context of rearrangement reactions involving the indole nucleus. For instance, a specific reaction involving diethylaminosulfur trifluoride led to the formation of a stereospecific compound with complete regioselectivity, driven by the formation of a reactive spirocyclopropyl-3H-indole intermediate (Hallett et al., 2000).
Anticancer Potential
Derivatives of this compound have shown promise in anticancer research. A study synthesized and evaluated the anticancer activity of certain derivatives, highlighting their significant antimitotic activity at micromolar and submicromolar concentrations in NCI60-cell lines (Kryshchyshyn-Dylevych et al., 2020).
Synthesis Methods
There is significant interest in developing efficient methods for synthesizing fluoroindolecarboxylic acids, including this compound. Various methods have been devised, such as direct synthesis from fluoroindoles or via halogen/metal permutation (Schlosser et al., 2006).
Fluoroacetylation of Indoles
A study reported a simple and efficient protocol for the fluoroacetylation of indoles, using fluorinated acetic acids. This methodology could potentially be applied to the synthesis of various fluoromethyl indol-3-yl ketones, including derivatives of this compound (Yao et al., 2016).
Biological Activity
Research has also focused on the synthesis and study of the biological activities of heterocycles derived from this compound. These compounds have been evaluated for antimicrobial, anti-inflammatory, and antiproliferative activities, indicating their potential utility in various therapeutic applications (Narayana et al., 2009).
Safety and Hazards
将来の方向性
4-Fluoro-1H-indole-3-carboxylic acid has potential applications in various fields due to its ability to serve as a reactant for the preparation of various compounds. It can be used in the synthesis of potential anticancer immunomodulators, antifungal agents, diabetes management drugs, selective serotonin reuptake inhibitors, HIV-1 attachment inhibitors, monoamine reuptake inhibitors, histone deacetylase inhibitors, and inhibitors of human breast cancer cell proliferation .
作用機序
Target of Action
4-Fluoro-1H-indole-3-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit the enzyme tryptophan dioxygenase, which is involved in the metabolism of the amino acid tryptophan . Other indole derivatives have been reported to inhibit the Sodium-Dependent Glucose Co-transporter 2 (SGLT2), which plays a role in glucose homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, the result of its action could be a decrease in the production of a specific metabolite. In the case of antiviral activity, the result could be a reduction in viral replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. For instance, certain indole derivatives are known to be stable under inert atmosphere and low temperatures .
生化学分析
Biochemical Properties
4-Fluoro-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in altered cellular signaling and gene expression. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and altered metabolic function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . It can undergo hydroxylation, leading to the formation of various metabolites that can further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, it can be transported into cells via organic anion transporters and distributed to various tissues, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its precise mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
4-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCCTSJRSSJAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651656 | |
| Record name | 4-Fluoro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23077-42-1 | |
| Record name | 4-Fluoro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)

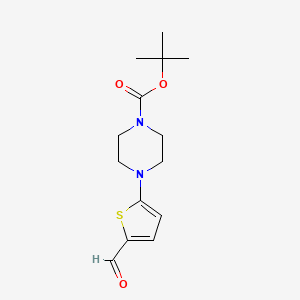
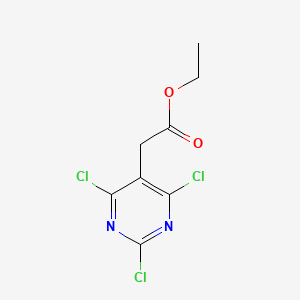
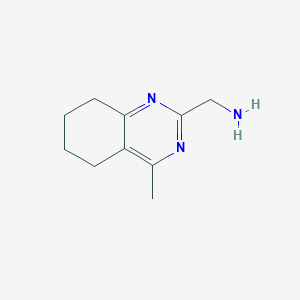
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)
